molecular formula C20H23N3S2 B11586886 8-butyl-13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene

8-butyl-13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene

Cat. No.: B11586886
M. Wt: 369.6 g/mol
InChI Key: VLCSAZAPOLXBHU-UHFFFAOYSA-N
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Description

8-butyl-13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12,14,16-hexaene is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-butyl-13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene typically involves multi-step organic reactions. One common method involves the reaction of benzoyl isothiocyanate with 2-(2-aminophenyl)-1H-benzimidazole . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like zinc and titanium tetrachloride (TiCl4) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-butyl-13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfur atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

8-butyl-13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-butyl-13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of protease activity, leading to disruption of viral replication in the case of HIV-1 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-butyl-13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[87002,7

Properties

Molecular Formula

C20H23N3S2

Molecular Weight

369.6 g/mol

IUPAC Name

8-butyl-13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene

InChI

InChI=1S/C20H23N3S2/c1-3-5-10-15-13-8-6-7-9-14(13)16-17-18(25-19(16)23-15)20(22-12-21-17)24-11-4-2/h4,12H,2-3,5-11H2,1H3

InChI Key

VLCSAZAPOLXBHU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(C3=C1CCCC3)C4=C(S2)C(=NC=N4)SCC=C

Origin of Product

United States

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